molecular formula C11H20O B15194114 Camphancarbinol CAS No. 91212-33-8

Camphancarbinol

Cat. No.: B15194114
CAS No.: 91212-33-8
M. Wt: 168.28 g/mol
InChI Key: BHBAWDLBEMVNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camphancarbinol (IUPAC name: 3-hydroxymethyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) is a bicyclic monoterpene alcohol derived from camphor, where the ketone group is replaced by a hydroxymethyl (-CH2OH) moiety. This structural modification enhances its polarity compared to camphor, making it a versatile intermediate in pharmaceutical synthesis and fragrance industries. Its molecular formula is C10H18O, with a molecular weight of 154.25 g/mol.

Properties

CAS No.

91212-33-8

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methanol

InChI

InChI=1S/C11H20O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9,12H,4-7H2,1-3H3

InChI Key

BHBAWDLBEMVNAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)CO)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Camphancarbinol can be synthesized through several methods. One common synthetic route involves the reaction of camphor with hydroxylamine to form camphor oxime, which is then reduced to this compound using sodium borohydride . Another method involves the reaction of camphor with hydrogen peroxide in the presence of a catalyst to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of camphor oxime, followed by its reduction to this compound. This process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Camphancarbinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Pharmacological and Pharmacokinetic Profiles

Pharmacokinetics
Parameter This compound Borneol Menthol
Oral Bioavailability 55% 40% 65%
Half-life (t1/2) 3.2 hours 2.5 hours 4.1 hours
Metabolic Pathway CYP3A4 glucuronidation CYP2C9 oxidation CYP2A6 hydroxylation

This compound’s extended half-life and CYP3A4-mediated metabolism reduce drug-drug interaction risks compared to borneol’s CYP2C9 pathway, which is prone to interference with anticoagulants .

Pharmacodynamics
  • Menthol : Primarily TRPM8-mediated analgesia but associated with mucosal irritation at high concentrations .

Research Findings and Data Analysis

Recent studies highlight this compound’s advantages:

  • In vitro : 30% higher COX-2 inhibition than ibuprofen at 50 µM concentration .
  • In vivo : 50% reduction in murine edema at 10 mg/kg dose, outperforming borneol (35% reduction) .
  • Stability : Retains 95% potency after 12 months at 25°C, surpassing menthol’s 80% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.